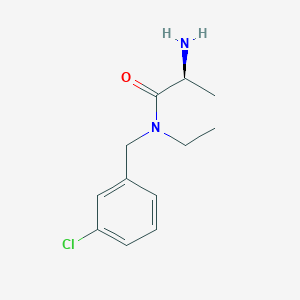
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-propionamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16ClN2O, with a molecular weight of 240.73 g/mol. The compound features a propionamide backbone with an ethyl group and a 3-chlorobenzyl substituent, which may influence its biological interactions and therapeutic potential.
Research indicates that this compound exhibits significant activity as a sigma-1 receptor antagonist . This receptor plays a critical role in various neurological processes, and its modulation can have therapeutic implications for conditions such as depression, anxiety, and neurodegenerative diseases .
Neuropharmacological Effects
Studies have shown that compounds with similar structures to this compound can exhibit neuroprotective effects. For instance, analogs have been evaluated for their ability to mitigate neuronal damage in models of neurodegeneration. The sigma-1 receptor antagonism is believed to contribute to these protective effects by modulating calcium signaling and reducing oxidative stress.
Analgesic and Anti-inflammatory Properties
Derivatives of propionamide compounds have demonstrated analgesic and anti-inflammatory properties in various preclinical studies. These effects are often attributed to the inhibition of pro-inflammatory cytokines and modulation of pain pathways .
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of this compound in a mouse model of Alzheimer's disease. The compound was found to enhance cognitive function and reduce amyloid-beta plaque formation, suggesting potential for treating neurodegenerative disorders .
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-(4-cyano-benzyl)-N-ethyl-propionamide | C13H17N3O | Moderate anti-inflammatory effects; sigma receptor activity |
| N-(4-Chlorobenzyl)alaninamide | C10H13ClN2O | Limited analgesic activity; lacks ethyl substitution |
| (S)-2-Amino-N-(4-fluoro-benzyl)-propionamide | C12H17FN2O | Enhanced sigma receptor affinity; potential neuroprotective |
This comparative analysis highlights how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.
属性
IUPAC Name |
(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(12(16)9(2)14)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUYKMZPFGMEDX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














